molecular formula C11H14Cl2N2O B11854873 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine CAS No. 1346698-18-7

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine

Katalognummer: B11854873
CAS-Nummer: 1346698-18-7
Molekulargewicht: 261.14 g/mol
InChI-Schlüssel: VMDSPSCQVFYVFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a chemical compound with the molecular formula C11H14Cl2N2O. It is a member of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential biological activities, the compound is explored for its use in drug development.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can be compared with other similar compounds, such as:

    3,4-Dichloropyridazine: This compound is a precursor in the synthesis of this compound and shares some chemical properties.

    5-(Cyclohexylmethoxy)pyridazine: This compound lacks the chlorine atoms present in this compound, leading to different chemical reactivity and biological activities.

    Other Pyridazine Derivatives: Various pyridazine derivatives with different substituents exhibit a range of chemical and biological properties.

Eigenschaften

CAS-Nummer

1346698-18-7

Molekularformel

C11H14Cl2N2O

Molekulargewicht

261.14 g/mol

IUPAC-Name

3,4-dichloro-5-(cyclohexylmethoxy)pyridazine

InChI

InChI=1S/C11H14Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2

InChI-Schlüssel

VMDSPSCQVFYVFL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)COC2=CN=NC(=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.